molecular formula C17H20N4OS B2692828 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097899-66-4

3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Cat. No. B2692828
CAS RN: 2097899-66-4
M. Wt: 328.43
InChI Key: WGGBWURNMOTORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical reactivity of compounds related to 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one has been a subject of study. For instance, the domino reaction of a structurally related compound with heterocyclic CH acids results in the formal cleavage of the substrate, forming substituted pyrazole and aniline derivatives. This highlights the potential of these compounds in synthesizing new chemical entities through selective reactivity (Erkin & Ramsh, 2014). Similarly, studies on benzylation and nitrosation processes have revealed polymorphic forms and distinct hydrogen-bonding patterns, emphasizing their relevance in crystal engineering and the development of materials with specific physical properties (Glidewell et al., 2003).

Biological Activities

The synthesis of new pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities showcase the potential of these compounds in medicinal chemistry. The designed analogues have shown activity against bacterial and fungal strains, as well as Mycobacterium tuberculosis, pointing towards their utility in developing new antibacterial and antituberculosis therapies (Chandrashekaraiah et al., 2014). The study on azido-tetrazole tautomerism of methylsulfanyl thieno[3,2-d]pyrimidine derivatives further underscores the chemical versatility of these compounds, which could be exploited in designing drugs with tunable pharmacokinetics and dynamics (Sirakanyan et al., 2019).

Antimicrobial and Antifungal Applications

The synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone and their evaluation for antibacterial and antifungal activities exemplify the application of these compounds in combating microbial infections. These studies have identified compounds with potent activity against various bacterial and fungal strains, highlighting their importance in the search for new antimicrobial agents (Patel & Patel, 2017).

properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-23-15-5-2-13(3-6-15)4-7-17(22)21-10-14(11-21)20-16-8-9-18-12-19-16/h2-3,5-6,8-9,12,14H,4,7,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGBWURNMOTORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

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